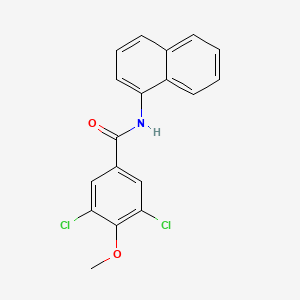
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness industry as a performance-enhancing drug. In
作用机制
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide acts as a PPARδ agonist, which activates the PPARδ receptor in cells. This activation leads to the upregulation of genes involved in lipid metabolism and energy expenditure. It also increases the expression of genes involved in mitochondrial biogenesis, which enhances the capacity for oxidative metabolism. These effects result in improved insulin sensitivity, increased endurance, and fat burning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide have been extensively studied. It has been shown to increase fatty acid oxidation and reduce lipid accumulation in liver and muscle tissue. It also improves glucose uptake and utilization in skeletal muscle, which leads to improved insulin sensitivity. Additionally, it has been shown to increase endurance and reduce fatigue in animal models.
实验室实验的优点和局限性
The advantages of using 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide in lab experiments include its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. It can also be used to investigate the role of PPARδ in metabolic and cardiovascular diseases. However, the limitations of using 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide include its potential side effects and the need for careful dosing and administration.
未来方向
There are several future directions for the research on 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide. One direction is to investigate its potential therapeutic applications for metabolic and cardiovascular diseases in humans. Another direction is to explore its effects on mitochondrial function and oxidative metabolism. Additionally, further research could be conducted to investigate its potential as a performance-enhancing drug and its effects on athletic performance.
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide is a synthetic drug that has been extensively studied for its potential therapeutic applications and performance-enhancing effects. Its mechanism of action involves the activation of the PPARδ receptor, which leads to improved insulin sensitivity, increased endurance, and fat burning. While it has advantages for lab experiments, careful dosing and administration are necessary due to its potential side effects. Future research directions include investigating its potential therapeutic applications in humans, exploring its effects on mitochondrial function, and investigating its use as a performance-enhancing drug.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves the reaction of 4-chloro-3-methylphenol with sodium hydride and methyl iodide to form 2-(4-chloro-3-methylphenoxy)acetone. The intermediate is then reacted with 3-methoxyaniline in the presence of acetic acid and sodium acetate to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. Additionally, it has been investigated as a potential treatment for cardiovascular diseases, including atherosclerosis and heart failure. In the fitness industry, it has been used as a performance-enhancing drug due to its ability to increase endurance and fat burning.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11-8-14(6-7-15(11)17)21-10-16(19)18-12-4-3-5-13(9-12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUNJEXZIACVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)


![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)


![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)

